molecular formula C8H9NO4 B1466056 Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823937-75-2

Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1466056
CAS No.: 1823937-75-2
M. Wt: 183.16 g/mol
InChI Key: VXTLKMOCUGGNJJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic scaffold featuring a fused cyclopropane and pyrrolidine ring system, substituted with two ketone groups and an ethyl ester. This compound belongs to the 3-azabicyclo[3.1.0]hexane family, which is prized in medicinal chemistry for its rigid, non-planar structure that enables precise three-dimensional orientation of pharmacophores . It is synthesized via condensation reactions involving ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate intermediates, followed by hydrolysis or functional group transformations . The compound has demonstrated biological activity, including antibacterial and antifungal properties, making it a candidate for drug development .

Properties

IUPAC Name

ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4(5)7(11)9-6(3)10/h3-5H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLKMOCUGGNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H9NO4
  • Molecular Weight : 183.16 g/mol
  • CAS Number : 1823937-75-2

Biological Activity

Research indicates that compounds with the bicyclic azabicyclo[3.1.0]hexane structure exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of azabicyclo compounds have shown promising antimicrobial properties, suggesting potential applications in treating infections.
  • Antitumor Activity : Certain studies have indicated that compounds similar to this compound may inhibit tumor growth, making them candidates for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AntitumorInhibition of cancer cell proliferation
NeuroprotectivePotential in neurodegenerative disease treatment

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions and can be achieved via several methods:

  • Cyclopropanation Reactions : Utilizing ethyl diazoacetate in the presence of dirhodium(II) catalysts to form the bicyclic structure.
  • Diels-Alder Reactions : Employing diene and dienophile combinations to construct the bicyclic framework.

Case Study: Synthesis via Dirhodium(II) Catalysis

A notable study demonstrated the effectiveness of dirhodium(II) catalysts in synthesizing azabicyclo compounds with high diastereoselectivity under mild conditions. The reaction conditions were optimized to yield significant quantities of the desired product without extensive purification steps, showcasing a practical approach for synthesizing biologically active compounds .

Research Findings

Recent research highlights the pharmacological potential of this compound and its derivatives:

  • Neuroprotective Effects : Investigations have suggested that certain derivatives exhibit protective effects on neuronal cells, indicating potential for treating neurodegenerative diseases .
  • Structure-Activity Relationships (SAR) : Studies have focused on modifying substituents on the azabicyclo structure to enhance biological activity, revealing insights into how structural changes influence efficacy .

Scientific Research Applications

Research has indicated that compounds with the azabicyclo[3.1.0]hexane structure exhibit a variety of biological activities:

Antimicrobial Activity

Some derivatives of azabicyclo compounds have shown promising antimicrobial properties, suggesting potential applications in treating infections.

Antitumor Activity

Studies have indicated that compounds similar to ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate may inhibit tumor growth, making them candidates for cancer therapy.

Neuroprotective Effects

Investigations have suggested that certain derivatives exhibit protective effects on neuronal cells, indicating potential for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AntitumorInhibition of cancer cell proliferation
NeuroprotectivePotential in neurodegenerative disease treatment

Cyclopropanation Reactions

Utilizing ethyl diazoacetate in the presence of dirhodium(II) catalysts to form the bicyclic structure.

Diels-Alder Reactions

Employing diene and dienophile combinations to construct the bicyclic framework.

Case Study: Synthesis via Dirhodium(II) Catalysis

A notable study demonstrated the effectiveness of dirhodium(II) catalysts in synthesizing azabicyclo compounds with high diastereoselectivity under mild conditions. The reaction conditions were optimized to yield significant quantities of the desired product without extensive purification steps, showcasing a practical approach for synthesizing biologically active compounds.

Research Findings

Recent research highlights the pharmacological potential of this compound and its derivatives:

Structure-Activity Relationships (SAR)

Studies have focused on modifying substituents on the azabicyclo structure to enhance biological activity, revealing insights into how structural changes influence efficacy.

Neuroprotective Effects

Research indicates that certain derivatives exhibit protective effects on neuronal cells, indicating potential applications in neurodegenerative disease treatments.

Comparison with Similar Compounds

Ethyl 3-hexyl-2,4-dioxo-3-azabicyclo[3.2.0]hept-6-ene-6-carboxylate (HCBI)

  • Structure : Features a [3.2.0] bicyclic system with an additional methylene unit and a cyclobutene ring activated by an ethyl carboxylate group.
  • Synthesis : Prepared via photochemical [2+2] cycloaddition of ethyl propiolate and N-hexyl maleimide .
  • Application : Used in mechanically triggered polymer degradation due to its strained cyclobutene ring .
  • Key Difference : The expanded [3.2.0] core enhances polymer reactivity but reduces metabolic stability compared to the [3.1.0] scaffold.

Ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates

  • Structure: Monocyclic piperidinediones lacking the bicyclic constraint.
  • Activity : Exhibits antioxidant properties but lower antimicrobial efficacy compared to the bicyclic analogue .
  • Key Difference : The absence of a bicyclic system reduces structural rigidity, diminishing target binding specificity.

Derivatives with Functional Group Variations

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Structure : Incorporates a benzyl group at the 3-position.
  • Properties : Increased lipophilicity enhances membrane permeability but may accelerate hepatic clearance .
  • Synthesis : Achieved via alkylation of the parent compound with benzyl halides .

Boc-Protected Derivatives (e.g., Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate)

  • Structure : tert-Butoxycarbonyl (Boc) group at the 3-position.
  • Application : Used as intermediates in peptide synthesis to protect the amine during functionalization .
  • Advantage : Improved solubility in organic solvents, facilitating synthetic modifications .

Compounds with Heteroatom Substitutions

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Structure : Replaces a carbon with sulfur in the bicyclic core (e.g., penicillins).
  • Activity : Broad-spectrum β-lactam antibiotics .
  • Key Difference : The thia-aza ring enhances β-lactam stability but introduces susceptibility to β-lactamases.

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Structure : Substituted with a trifluoromethylpyridine group.
  • Application : Investigated as agrochemicals due to enhanced hydrophobicity and resistance to enzymatic degradation .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Application Reference
Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate [3.1.0] 2,4-dioxo, ethyl ester Antibacterial, antifungal Drug development
HCBI [3.2.0] Cyclobutene, hexyl Polymer degradation Materials science
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate [3.1.0] Benzyl Enhanced lipophilicity Antimicrobial agents
Boc-protected derivative [3.1.0] Boc group N/A Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the current synthetic routes for Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do they compare in efficiency?

  • Methodological Answer : The compound is synthesized via Michael-initiated ring closure reactions followed by hydrolysis. For example, a base-promoted reaction using DBU (1,8-diazabicycloundec-7-ene) facilitates endo-exo isomerization, yielding the bicyclic scaffold in high purity (85–90% yield) . Alternative routes include cyclopropanation of ethyl isocyanoacetate derivatives, though this method requires stringent temperature control (100°C for 96 h) and chromatographic purification .

Q. How can researchers optimize reaction conditions for improved yield and purity?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : DBU enhances stereochemical control during endo-exo isomerization .
  • Solvent choice : Butyronitrile or dioxane improves solubility of intermediates, reducing side reactions .
  • Purification : Use of SNAP cartridges with gradient elution (e.g., EtOAc/isohexane) isolates the product efficiently .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm bicyclic structure and stereochemistry. Key signals include cyclopropane protons at δ 1.2–1.5 ppm and ester carbonyl at δ 170–175 ppm .
  • HRMS : Validates molecular weight (C8_8H10_{10}NO4_4, MW 199.17 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolves absolute configuration (e.g., (1S,5R,6R) stereochemistry) .

Advanced Research Questions

Q. How does the bicyclic scaffold influence reactivity in substitution or ring-opening reactions?

  • Methodological Answer : The fused cyclopropane and aziridine rings create angle strain, enhancing susceptibility to nucleophilic attack. For example:

  • Nucleophilic substitution : Amines or thiols selectively open the aziridine ring at C3 under mild conditions (RT, pH 7–9) .
  • Oxidation : MnO2_2 oxidizes the dioxo group to carboxylic acids, useful for prodrug derivatization .

Q. What strategies are used to resolve enantiomers of this compound for chiral drug development?

  • Methodological Answer :

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA eluents achieves >98% ee .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .

Q. How is this compound applied in designing allosteric enzyme inhibitors (e.g., mutant IDH1 for leukemia)?

  • Methodological Answer : The bicyclic core serves as a rigid scaffold to mimic α-ketoglutarate in IDH1 inhibition. Key steps:

  • Structure-activity relationship (SAR) : Substituents at C6 (e.g., carboxylate esters) enhance binding to the allosteric pocket (IC50_{50} < 50 nM) .
  • Cellular assays : AML cell lines (e.g., TF-1) treated with derivatives show reduced 2-HG production (80% inhibition at 10 μM) .

Q. What computational methods predict the compound’s reactivity in complex biological systems?

  • Methodological Answer :

  • DFT calculations : Model transition states for cyclopropane ring-opening (e.g., activation energy ~25 kcal/mol) .
  • Molecular docking : AutoDock Vina simulates binding to IDH1 (binding affinity ≤ −9.0 kcal/mol) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Thermal instability : The bicyclic structure decomposes above 150°C, requiring low-temperature reactors .
  • Byproduct control : Optimize stoichiometry (e.g., 1.2 eq of DIEA) to minimize diastereomeric impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

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